Sinigrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

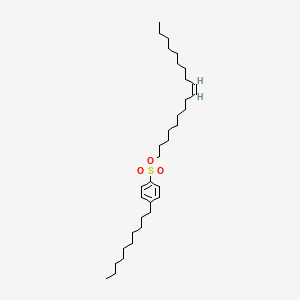

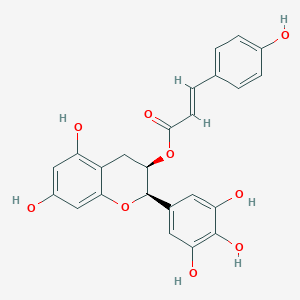

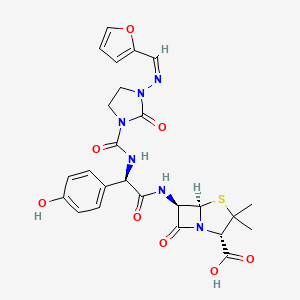

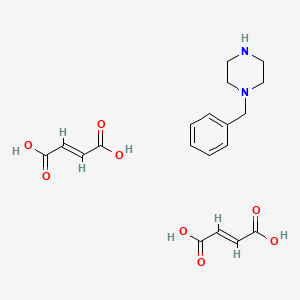

Sinigrin, also known as this compound, is a useful research compound. Its molecular formula is C10H18KNO10S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Benefits of Sinigrin

This compound, found in plants of the Brassicaceae family, exhibits a range of therapeutic benefits. It has demonstrated anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties, and is used in biofumigation. These findings highlight this compound's potential as a versatile therapeutic agent (Mazumder, Dwivedi, & du Plessis, 2016).

Wound Healing and Cytotoxic Effects

This compound has been formulated into a this compound-phytosome complex, which significantly enhances wound healing compared to this compound alone. This complex also exhibits minimal toxicity towards human cells and potent activity against cancer cells, suggesting its potential in treating cancerous wounds (Mazumder, Dwivedi, du Preez, & du Plessis, 2016).

Skin Permeation

This compound's delivery into the skin is enhanced when formulated as a phytosome complex, compared to free this compound. This study demonstrates the potential for topical applications of this compound, particularly in wound healing (Mazumder, Dwivedi, Fox, Brümmer, du Preez, Gerber, & du Plessis, 2016).

Pharmacological and Bioanalytical Aspects

This compound is a precursor to the anti-cancer compound allyl isothiocyanate and has pharmacological activities like anti-cancer, antimicrobial, and inflammation suppression. Its diverse pharmacological activities make it a valuable compound in medicinal research (Patel, Patel, Gadewar, & Tahilyani, 2012).

Anti-Glycation Properties

This compound shows strong anti-glycation activity, inhibiting the formation of both early and advanced glycation end products. This property indicates its potential in preventing or treating diseases associated with protein glycation (Awasthi & Saraswathi, 2016).

Effects on Memory and Inflammation

This compound has been shown to delay seizure symptoms, improve memory parameters, and reduce oxidative stress and inflammation in rat models. These findings suggest its potential in treating neurological disorders (Aghaie, Rajabi, Hosseini, Moradifar, Koneshlou, & Hosseini, 2021).

Immunomodulatory Effects

This compound demonstrates immunomodulatory effects by suppressing the production of inflammatory mediators and inhibiting NLRP3 inflammasome activation. This indicates its potential as an anti-inflammatory agent (Lee, Lee, Rhee, Um, & Pyo, 2017).

Anti-Cancer Potential

Studies have shown that this compound significantly inhibits the proliferation of liver tumor cells in rats and induces apoptosis of cancer cells, indicating its potential as an anti-cancer agent (Jie, Cheung, Yu, Zhou, Tong, & Ho, 2014).

Mechanism of Action

Target of Action

Sinigrin, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . This compound has also been shown to enhance the asthma-relieving effects of isoproterenol .

Mode of Action

When plant tissue is damaged, the enzyme myrosinase comes into contact with this compound and breaks it down into several compounds, including isothiocyanates . These isothiocyanates are the main bioactives responsible for the pharmacological effects of this compound . For example, this compound has been shown to suppress the nuclear translocation of NF-κB induced by TNF-α .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the MAPK pathway, which plays a crucial role in regulating inflammation . In addition, this compound enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . The resulting increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, which would be expected to ultimately induce the relaxation of airway smooth muscle .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For example, this compound has been shown to inhibit bladder cancer growth by 34 percent, and stopped muscle tissue invasion by 100 percent . In a mouse model of ulcerative colitis, this compound treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score . Furthermore, this compound treatment remarkably reduced the DSS-induced myeloperoxidase, neutrophil elastase, and CD68 expression in colon tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, intraspecific density and abiotic environmental conditions can affect this compound concentration and growth

Safety and Hazards

Sinigrin is generally safe for R&D use only. It is not recommended for medicinal, household, or other use . If inhaled or contacted with skin or eye, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes .

Future Directions

The therapeutic benefits of sinigrin have been recognized, but the information on known biological activities is very limited. Hence, further studies still need to be conducted and its molecular mechanisms also need to be explored . This compound represents a potential add-on drug to β-agonists for the treatment of asthma .

Biochemical Analysis

Biochemical Properties

Sinigrin plays a crucial role in biochemical reactions, particularly in the defense mechanisms of plants. When plant tissues containing this compound are damaged, the enzyme myrosinase hydrolyzes this compound to produce allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish . This reaction involves the interaction of this compound with myrosinase, a thioglucosidase enzyme, resulting in the release of glucose and the formation of isothiocyanates . These isothiocyanates exhibit various biological activities, including antimicrobial and anticancer effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . This compound also modulates cell signaling pathways, such as the MAPK pathway, which plays a role in inflammation and cell survival . Additionally, this compound affects gene expression and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by myrosinase to produce allyl isothiocyanate . This compound exerts its effects by binding to and modifying proteins and enzymes involved in cellular processes. For example, allyl isothiocyanate can inhibit the activity of histone deacetylases, leading to changes in gene expression . It also interacts with cellular proteins to induce oxidative stress and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under normal conditions but can degrade over time when exposed to heat or light . Long-term exposure to this compound has been observed to have sustained anti-inflammatory and antioxidant effects in in vitro and in vivo studies . The stability and degradation of this compound can influence its efficacy and potency in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit protective effects against inflammation and oxidative stress . At higher doses, this compound can induce toxic effects, including liver and kidney damage . The therapeutic window for this compound is therefore crucial for its safe and effective use in animal studies .

Metabolic Pathways

This compound is metabolized through various pathways, including hydrolysis by myrosinase to produce allyl isothiocyanate . This compound can further undergo conjugation with glutathione, mediated by glutathione S-transferase, to form less toxic metabolites . The metabolic activation of this compound and its conversion to isothiocyanates contribute to its biological activities, including anti-cancer and anti-inflammatory effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In plants, glucosinolate transporters such as GTR1 and GTR2 play a key role in the allocation of this compound within leaves . In animal models, this compound and its metabolites are distributed to various tissues, including the liver and kidneys, where they exert their biological effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as vacuoles and protein bodies, within plant cells . This localization is crucial for its stability and function. In animal cells, this compound and its metabolites can be found in the cytoplasm and mitochondria, where they interact with cellular proteins and enzymes to exert their effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sinigrin involves several steps starting from the precursor compound allyl glucosinolate. The first step is the conversion of allyl glucosinolate to allyl isothiocyanate, followed by reaction with sodium bisulfite to form sodium allyl sulfonate. The final step involves the reaction of sodium allyl sulfonate with potassium thiocyanate to form Sinigrin.", "Starting Materials": ["Allyl glucosinolate", "Sodium bisulfite", "Potassium thiocyanate"], "Reaction": [ "Conversion of allyl glucosinolate to allyl isothiocyanate using a suitable reagent such as thiourea dioxide or sodium hypochlorite", "Reaction of allyl isothiocyanate with sodium bisulfite to form sodium allyl sulfonate", "Purification of sodium allyl sulfonate using techniques such as filtration or recrystallization", "Reaction of sodium allyl sulfonate with potassium thiocyanate in the presence of a suitable solvent such as ethanol to form Sinigrin", "Isolation and purification of Sinigrin using techniques such as column chromatography or crystallization" ] } | |

CAS No. |

64550-88-5 |

Molecular Formula |

C10H18KNO10S2 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |

InChI Key |

IUBVMJHASFBYGW-YEIBXKIESA-M |

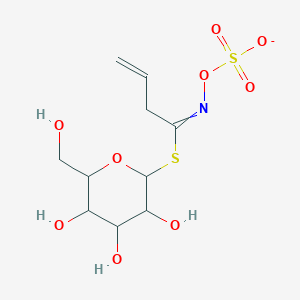

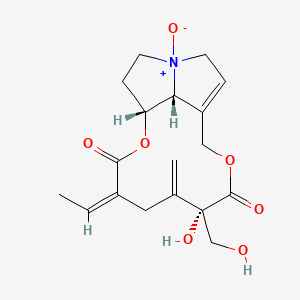

Isomeric SMILES |

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |

SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |

Synonyms |

myronate sinigrin sinigrin, monopotassium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)